N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine is a complex organic compound that features both an indene and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized from 4-nitro-3-phenylbutanoic acid through a series of reactions including hydrogenation, hydrolysis, and amidation.
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting ortho-phenylenediamine with benzaldehyde using an oxidation agent such as sodium metabisulphite.
Coupling of Indene and Benzoxazole Moieties: The final step involves coupling the indene and benzoxazole moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-2-(trifluoromethyl)benzamide
- **(E)-N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-2-yl-2-propenamide
Uniqueness
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine is unique due to its combination of indene and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-18(10-13-6-2-3-7-14(13)11-18)12-19-17-20-15-8-4-5-9-16(15)22-17/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHJHJNDXSDJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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